molecular formula C9H14N2O5S B13859726 (R)-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid

(R)-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid

Cat. No.: B13859726
M. Wt: 262.29 g/mol
InChI Key: ZMYRGFJDMVOGPT-WDSKDSINSA-N
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Description

®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid is a complex organic compound that features a thiazolidine ring, an amino acid moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid typically involves the formation of the thiazolidine ring followed by the introduction of the amino acid and carboxylic acid groups. One common method involves the reaction of cysteine with a suitable aldehyde under acidic conditions to form the thiazolidine ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic Acid: Lacks the amino acid moiety but shares the thiazolidine ring structure.

    Cysteine: Contains a thiol group instead of the thiazolidine ring but has similar amino and carboxylic acid groups.

    Penicillamine: Contains a thiol group and is structurally similar to cysteine.

Uniqueness

®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid is unique due to the combination of the thiazolidine ring with the amino acid and carboxylic acid groups. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C9H14N2O5S

Molecular Weight

262.29 g/mol

IUPAC Name

(4R)-3-[(4S)-4-amino-4-carboxybutanoyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H14N2O5S/c10-5(8(13)14)1-2-7(12)11-4-17-3-6(11)9(15)16/h5-6H,1-4,10H2,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

ZMYRGFJDMVOGPT-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](N(CS1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)CCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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